
1-Cyclopropyl-7-(4-ethyl-4-oxido-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enrofloxacin N-Oxide Hydrochloride is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. Enrofloxacin N-Oxide Hydrochloride is primarily used to treat bacterial infections in animals, particularly in livestock and poultry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin N-Oxide Hydrochloride involves the oxidation of enrofloxacin. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functionality into the enrofloxacin molecule .
Industrial Production Methods: Industrial production of Enrofloxacin N-Oxide Hydrochloride typically involves large-scale oxidation processes. The reaction is carried out in a batch reactor where enrofloxacin is treated with an oxidizing agent in the presence of a solvent. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions: Enrofloxacin N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to enrofloxacin under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, hydrogen gas.
Solvents: Water, methanol, acetonitrile.
Major Products Formed:
Oxidation: Enrofloxacin N-Oxide Hydrochloride.
Reduction: Enrofloxacin.
Substitution: Various substituted derivatives depending on the substituent used.
科学的研究の応用
Enrofloxacin N-Oxide Hydrochloride has a wide range of applications in scientific research:
作用機序
Enrofloxacin N-Oxide Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death . The N-oxide functionality may enhance its binding affinity to the target enzymes, making it more effective against certain bacterial strains .
類似化合物との比較
Enrofloxacin: The parent compound, widely used in veterinary medicine.
Ciprofloxacin: A human fluoroquinolone antibiotic, structurally similar to enrofloxacin.
Norfloxacin: Another fluoroquinolone with similar antibacterial activity.
Uniqueness: Enrofloxacin N-Oxide Hydrochloride is unique due to its N-oxide functionality, which may confer additional antibacterial properties and potentially reduce resistance development compared to its parent compound, enrofloxacin .
特性
CAS番号 |
185460-67-7 |
|---|---|
分子式 |
C19H22FN3O4 |
分子量 |
375.4 g/mol |
IUPAC名 |
1-cyclopropyl-7-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-2-23(27)7-5-21(6-8-23)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-22(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26) |
InChIキー |
YGBYEXPGFQCERP-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1(CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


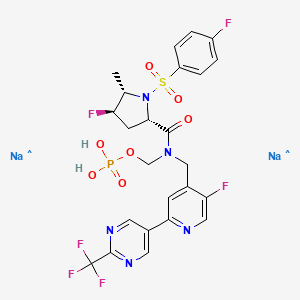
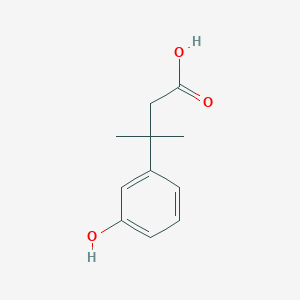
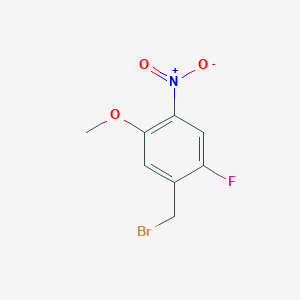
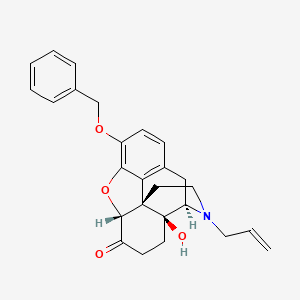
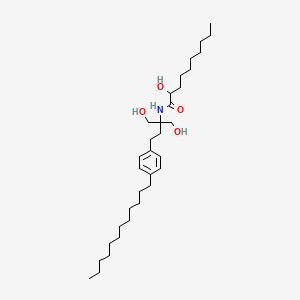
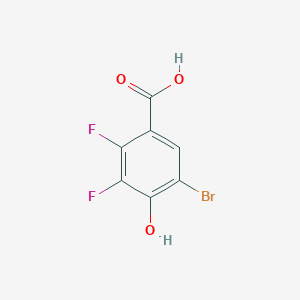

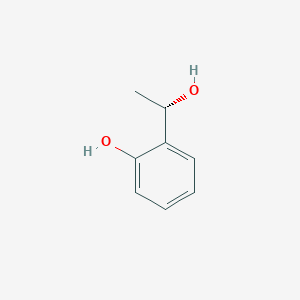
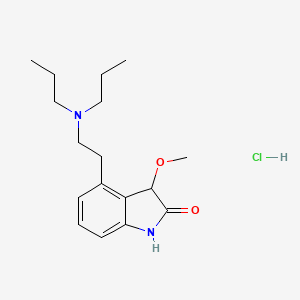
![ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13433137.png)
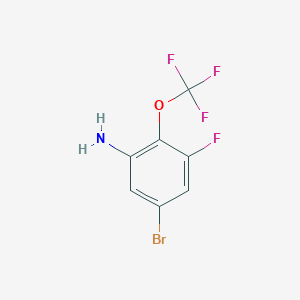
![2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid](/img/structure/B13433142.png)

![6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13433147.png)
